
1-(3,5-二甲基-1H-吡唑-1-基)丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone (DMP) is a heterocyclic organic compound that is used in a variety of applications, ranging from industrial to medical. It is a colorless, odorless, and slightly volatile liquid with a boiling point of 214°C and a melting point of -10°C. DMP is a versatile compound that can be used as a raw material in the synthesis of various compounds and as a starting material for the synthesis of other heterocyclic compounds.
科学研究应用
多((3,5-二甲基吡唑-1-基)甲基)苯配体的合成
该化合物已用于合成新型多齿多((3,5-二甲基吡唑-1-基)甲基)苯配体。 这些配体已被发现可以氧化邻苯二酚底物,证明了它们在催化方面的潜力 .
抗冠状病毒和抗肿瘤活性
一系列(±)-3-(1H-吡唑-1-基)-6,7-二氢-5H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪衍生物已通过1-(3,5-二甲基-1H-吡唑-1-基)丙酮合成。 这些衍生物在体外显示出有希望的抗冠状病毒和抗肿瘤活性 .
抗利什曼原虫病和抗疟疾评价
该化合物已被用于开发具有抗利什曼原虫病和抗疟疾特性的药物 .
氰乙酰化
1-(3,5-二甲基-1H-吡唑-1-基)丙酮已用于氰乙酰化反应 .
螯合剂的开发
该化合物已用于螯合剂的开发,因为它在催化、医药和仿生研究中具有潜在的应用 .
抑制微管蛋白聚合
作用机制
Target of Action
It has been found to have potent in vitro antipromastigote activity . This suggests that it may interact with specific targets in the Leishmania aethiopica clinical isolate, a protozoan parasite responsible for leishmaniasis .
Mode of Action
The exact mode of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is not fully understood. A molecular simulation study was performed to justify its potent in vitro antipromastigote activity. The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that it may interact with its targets, leading to changes that inhibit the growth or survival of the parasite.
Biochemical Pathways
Given its antipromastigote activity, it is likely that it interferes with essential biochemical pathways in the leishmania aethiopica clinical isolate .
Pharmacokinetics
One study found a related compound to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization
Result of Action
It has been found to have potent in vitro antipromastigote activity , suggesting that it may inhibit the growth or survival of the Leishmania aethiopica clinical isolate.
Action Environment
Factors such as ph and temperature could potentially affect its solubility and stability, and thereby its bioavailability and efficacy .
生化分析
Biochemical Properties
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes such as superoxide dismutase and catalase . These interactions can modulate the levels of reactive oxygen species within cells, thereby impacting cellular redox balance.
Cellular Effects
The effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it may alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and the levels of key metabolites, ultimately affecting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLPGYNPJZZIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363327 |
Source


|
| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361343-66-0 |
Source


|
| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
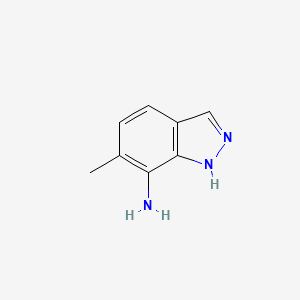
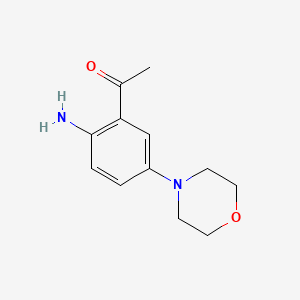
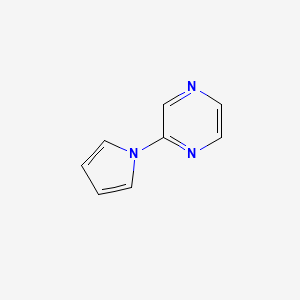
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

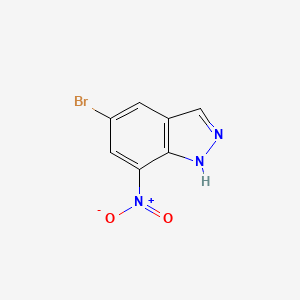


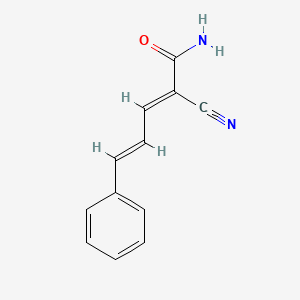
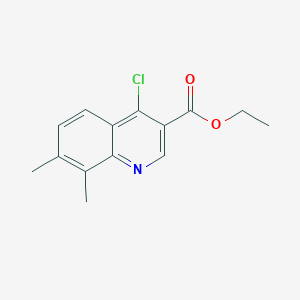
![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)
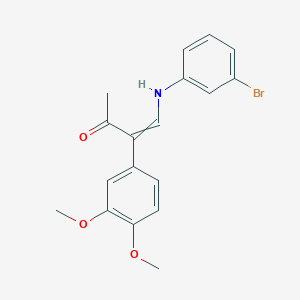
methanone](/img/structure/B1270250.png)
![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)
